methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, cyclopropyl groups, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents at specific positions on the pyrazolo[3,4-b]pyridine core
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Mechanism of Action
The mechanism of action of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The precise pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolo[3,4-b]pyridine derivatives:
Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.
Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole: These hybrids have been studied for their antibacterial properties and offer a different set of biological activities compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure, featuring two cyclopropyl groups and a fluorophenyl substituent, positions it as a promising candidate for various biological applications. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C20H18FN3O2
- Molecular Weight : 351.37 g/mol
- CAS Number : 1011397-48-0
Preliminary studies suggest that this compound interacts with specific biological targets, potentially modulating cellular signaling pathways. The exact mechanisms are still under investigation but may involve inhibition of key enzymes or receptors involved in various diseases.
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound shows potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. In vitro studies have demonstrated its ability to inhibit FGFR kinase activity effectively .
- In vivo evaluations using xenograft models have shown significant antitumor activity, indicating its potential for further development as an anticancer agent .
- Anti-inflammatory Effects :
- Other Biological Activities :
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds in the same class, the following table summarizes key features:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Methyl 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C19H17FN3O2 | Contains one cyclopropyl group | Different substitution pattern |
Methyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | C16H14FN3O2 | Lacks cyclopropane functionality | Simpler structure |
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C20H18FN3O2 | Similar pyrazolo structure | Variation in methyl substitution |
The dual cyclopropane substituents and specific fluorination pattern enhance its biological activity and broaden its application scope compared to simpler derivatives.
Case Studies and Research Findings
Several studies have underscored the potential of pyrazolo[3,4-b]pyridine derivatives:
- A study evaluated a series of substituted pyrazolo[3,4-b]pyridines for their FGFR inhibitory activity and found that certain derivatives exhibited significant potency against cancer cell lines . This suggests that this compound may possess similar or enhanced properties.
- Another research highlighted the synthesis and biological evaluation of pyrazolopyridine derivatives that demonstrated multifaceted medicinal properties including anti-inflammatory and anticancer activities .
Properties
IUPAC Name |
methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-26-20(25)15-10-16(11-2-3-11)22-19-17(15)18(12-4-5-12)23-24(19)14-8-6-13(21)7-9-14/h6-12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVKTGRYQWFSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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